4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
Compounds related to the specified chemical structure have been synthesized and evaluated for antimicrobial activities. For instance, new 1,2,4-triazoles derivatives were created starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity across various tests. Such compounds could offer a basis for developing new antimicrobial agents, potentially addressing resistance issues (Bayrak et al., 2009).
Enantioselective Synthesis
Research into the enantioselective Passerini and Ugi multicomponent reactions highlights the importance of constructing complex molecules with high stereocontrol. These reactions are essential for synthesizing heterocycles and macrocycles, potentially applicable in creating molecules with specific activities or properties. This approach underlines the chemical versatility and potential of compounds with similar structures in synthesizing new materials or drugs (Wang et al., 2018).
Tuberculosis GyrB Inhibitors
A series of analogues were synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These studies could point towards the compound's potential application in designing new antituberculosis agents, highlighting its significance in addressing global health challenges (Jeankumar et al., 2013).
Nootropic Agents
Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity provides a foundation for exploring the compound's potential use in cognitive enhancement or treatment of neurological disorders. Such compounds could contribute to developing new therapies for cognitive disorders or enhancing cognitive functions (Valenta et al., 1994).
Mechanism of Action
The mechanism of action of this compound is not available in the sources I found.
Properties
IUPAC Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c15-10-11(14(20)18-5-1-2-6-18)17-22-12(10)13(19)16-8-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8,15H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMCNXGCROGJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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